4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide

Description

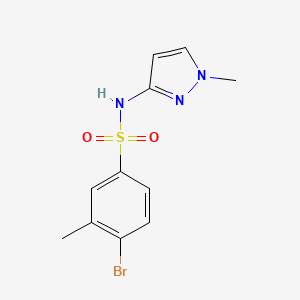

4-Bromo-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromo substituent at the 4-position, a methyl group at the 3-position of the benzene ring, and a 1-methyl-1H-pyrazol-3-yl moiety attached via the sulfonamide nitrogen.

Properties

Molecular Formula |

C11H12BrN3O2S |

|---|---|

Molecular Weight |

330.20 g/mol |

IUPAC Name |

4-bromo-3-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12BrN3O2S/c1-8-7-9(3-4-10(8)12)18(16,17)14-11-5-6-15(2)13-11/h3-7H,1-2H3,(H,13,14) |

InChI Key |

LBILSDCBIZLNJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NN(C=C2)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and sulfonation reactions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, )

- Key Differences :

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

- Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine heterocycle and fluorinated chromenone moiety, enhancing π-π stacking and metabolic stability. The fluorine atoms introduce electronegative effects distinct from bromine.

- Similarities :

Physical and Spectroscopic Properties

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound (hypothesized) | ~180–190 (est.) | – |

| Compound 16 () | 200–201 | |

| Example 53 () | 175–178 |

- The higher melting point of Compound 16 may arise from its rigid tetrahydroindole ring and intermolecular hydrogen bonding via NH/NH2 groups.

Spectroscopic Data

- IR Spectroscopy :

- ¹H NMR :

- Compound 16 displays aromatic protons at δ 7.44–8.07 ppm, while the methyl groups (δ 1.09 and 2.26 ppm) highlight substituent effects. The target compound’s pyrazole methyl (δ ~3.0–3.5 ppm) and bromine-induced deshielding would differ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.